Phenyl trifluoroacetate

Computational Chemistry Physical Organic Chemistry Conformational Analysis

Researchers requiring selective trifluoroacetyl protection and procurement managers seeking reliable fluorinated building blocks face challenges with reagent over-reactivity and supply inconsistency. Phenyl trifluoroacetate (CAS 500-73-2) directly addresses these issues through proven performance differentials: • Mild & Selective Acylation: Controlled amine protection without racemization or over-acylation, contrasting aggressive TFAA.【Local Evidence】 • pH-Independent Stability: Stable hydrolytic profile below pH 6 permits use in acidic reaction/workup conditions where competing agents degrade.【Local Evidence】 • Pd-Catalyzed Cross-Coupling: Direct acyl electrophile for synthesizing aryl trifluoromethyl ketones under mild conditions.【Local Evidence】 • Consistent Quality: ≥98% (GC) purity ensures reproducible yields, backed by immediate global shipping and secure B2B supply.

Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol
CAS No. 500-73-2
Cat. No. B1293912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl trifluoroacetate
CAS500-73-2
Molecular FormulaC8H5F3O2
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C(F)(F)F
InChIInChI=1S/C8H5F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H
InChIKeyDVCMYAIUSOSIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Trifluoroacetate: Fluorinated Building Block


Phenyl trifluoroacetate (CAS 500-73-2, molecular formula C8H5F3O2, molecular weight 190.12) is an aryl trifluoroacetate ester derived from trifluoroacetic acid and phenol. This compound is a colorless liquid with a melting point of -8.5 °C and a boiling point of 146–148 °C . The trifluoromethyl group confers strong electron-withdrawing character that profoundly influences the carbonyl reactivity and conformational stability of the ester linkage [1]. As a trifluoroacetyl (TFA) transfer reagent and fluorinated building block, phenyl trifluoroacetate is employed in organic synthesis for introducing the CF3CO- moiety into target molecules .

TFA Transfer Reported as trifluoroacetyl (TFA) transfer reagent for introducing the CF3CO- moiety into target molecules
Liquid Handling Liquid at ambient temperature supports volumetric dispensing and compatibility with automated synthesis platforms

Gating Factors for Phenyl Trifluoroacetate


In-class substitution of phenyl trifluoroacetate with analogs such as phenyl acetate, ethyl trifluoroacetate, trifluoroacetic anhydride (TFAA), or p-substituted phenyl trifluoroacetates is not reliably predictive of synthetic outcome. These compounds diverge substantially in critical performance dimensions: (i) carbonyl electrophilicity and conformational bias affecting nucleophilic attack trajectories [1]; (ii) hydrolysis stability across relevant pH ranges and in supramolecular environments [2]; and (iii) chemoselectivity and leaving-group suitability in cross-coupling and acylation manifolds. Consequently, direct procurement of the specific CAS 500-73-2 is warranted when the evidence-based performance differentials below materially impact reaction yield, purity, or process robustness.

Carbonyl Electrophilicity Mismatch
Phenyl acetate and ethyl trifluoroacetate may show different nucleophilic attack trajectories due to altered Z/E conformer preferences (reported 40% higher Z-preference for trifluoroacetate).
Hydrolysis Profile Divergence
Hydrolysis behavior in β-cyclodextrin or at specific pH can differ from phenyl acetate and p-substituted analogs, potentially affecting reaction yield and consistency.
Leaving-Group & Chemoselectivity
Substituting with TFAA or related anhydrides may alter chemoselectivity in cross-coupling or acylation sequences; direct use of CAS 500-73-2 may warrant review when process robustness is critical.

Phenyl Trifluoroacetate: Evidence vs. Comparators


Z-Conformer Stability vs. Phenyl Acetate

Ab initio calculations at the HF/6-31G* level demonstrate that phenyl trifluoroacetate exhibits a substantially stronger thermodynamic preference for the Z conformer compared to phenyl acetate, reflecting enhanced stereoelectronic control over the carbonyl group orientation. This conformational bias directly modulates the π*C=O orbital availability for nucleophilic attack [1].

Z-Conformer Stability
Head-to-head
7.50 kcal mol⁻¹ (target) vs. 5.36 kcal mol⁻¹ (phenyl acetate)
+2.14 kcal mol⁻¹ (40% higher Z-preference)
Reported to influence acylation regioselectivity through predictable carbonyl orientation
HF/6-31G* level; MP2/6-31G* validation
Computational Chemistry Physical Organic Chemistry Conformational Analysis

Hydrolysis in β-Cyclodextrin vs. Phenyl Acetate

Under alkaline conditions (pH 9.91) with 0.012 M β-cyclodextrin, the hydrolysis rate enhancement relative to the absence of β-CD differs markedly between the trifluoroacetate and acetate esters. This divergence is attributed to distinct inclusion complex geometries arising from the CF3 group's steric and electronic profile [1].

Hydrolysis in β-CD
Head-to-head
k(β-CD)/k(no β-CD) = 2 (target) vs. 11 (phenyl acetate)
5.5-fold lower catalysis factor
Reduced catalytic sensitivity supports consistent hydrolysis behavior in cyclodextrin-containing media
pH 9.91, 0.012 M β-CD, aqueous buffer
Kinetics Supramolecular Chemistry Hydrolysis Stability

pH-Dependent Hydrolysis vs. p-Methylphenyl Trifluoroacetate

The hydrolysis of phenyl trifluoroacetate (1a) and p-methylphenyl trifluoroacetate (1b) displays pH-independent behavior below pH 6 and first-order dependence on hydroxide concentration above pH 8, with distinct response patterns in the presence of β-cyclodextrin attributed to different inclusion modes [1].

pH-Dependent Hydrolysis
Head-to-head
pH-independent below pH 6; first-order [HO⁻] above pH 8
Distinct β-CD inclusion mode vs. p-methyl analog
Stable acidic working window supports reactions conducted at pH
p-Methyl analog may differ in supramolecular response
Pd Cross-Coupling
Reported
Yields moderate to excellent for aryl trifluoromethyl ketones
Unique acyl-phenoxy leaving group pair enables net CF3C(O)- transfer
Supports access to aryl trifluoromethyl ketone pharmacophores via catalytic route
Pd(0) or Pd(OAc)₂, P(n-Bu)₃, mild conditions
Thermal Deoxygenation
Head-to-head
15.5% yield (target, unsubstituted) vs. 2.0% (4-fluorophenyl ester)
7.75-fold higher yield
Supports selection of unsubstituted phenyl ester for PhCF3 synthesis
650 °C gas-phase flow, quartz tube
Liquid State & Purity
Data to verify
Liquid at 20 °C; mp -8.5 °C; bp 146–148 °C
Commercial purity ≥96–98% (GC)
Liquid state facilitates automated handling; purity specification to verify per lot
Supplier-reported; confirm COA for lot-specific values
Hydrolysis Kinetics pH Stability Ester Reactivity

Aryl Trifluoromethyl Ketones via Pd Coupling

Phenyl trifluoroacetate undergoes oxidative addition to Pd(0) to form a (phenoxo)(trifluoroacetyl)palladium(II) intermediate, which subsequently transmetallates with arylboronic acids and reductively eliminates to yield aryl trifluoromethyl ketones in moderate to excellent yields under mild conditions [1].

Pd Cross-Coupling
Reported
Yields moderate to excellent for aryl trifluoromethyl ketones
Unique acyl-phenoxy leaving group pair enables net CF3C(O)- transfer
Supports access to aryl trifluoromethyl ketone pharmacophores via catalytic route
Pd(0) or Pd(OAc)₂, P(n-Bu)₃, mild conditions
Organometallic Chemistry Cross-Coupling Fluorinated Ketone Synthesis

Thermal Deoxygenation: Phenyl vs. 4-Fluorophenyl Ester

Gas-phase thermal deoxygenation of phenyl trifluoroacetate in a quartz tube at 650 °C yields trifluoromethylbenzene (PhCF3). The yield of 15.5% for the parent compound contrasts with 2.0% for the 4-fluorophenyl analog, highlighting the sensitivity of this transformation to aromatic substitution [1].

Thermal Deoxygenation
Head-to-head
15.5% yield (target, unsubstituted) vs. 2.0% (4-fluorophenyl ester)
7.75-fold higher yield
Supports selection of unsubstituted phenyl ester for PhCF3 synthesis
650 °C gas-phase flow, quartz tube
Fluorinated Aromatics Thermal Deoxygenation Process Chemistry

Liquid State and Analytical Specifications

Phenyl trifluoroacetate is a liquid at standard ambient temperature with a melting point of -8.5 °C, boiling point of 146–148 °C, and density of 1.276–1.29 g/mL . Commercial grades are routinely supplied at ≥96% to ≥98% purity by GC .

Liquid State & Purity
Data to verify
Liquid at 20 °C; mp -8.5 °C; bp 146–148 °C
Commercial purity ≥96–98% (GC)
Liquid state facilitates automated handling; purity specification to verify per lot
Supplier-reported; confirm COA for lot-specific values
Physical Properties Procurement Specifications Analytical Chemistry

Applications of Phenyl Trifluoroacetate


Aryl Trifluoromethyl Ketones via Pd Coupling

Phenyl trifluoroacetate serves as a direct acyl electrophile in Pd-catalyzed cross-couplings with arylboronic acids, furnishing aryl trifluoromethyl ketones under mild conditions. This methodology offers an alternative to the use of TFAA or trifluoroacetyl chloride that may require harsher conditions or exhibit lower functional group tolerance. The reaction proceeds via oxidative addition to Pd(0) to generate a (phenoxo)(trifluoroacetyl)palladium intermediate, followed by transmetallation and reductive elimination [1].

Trifluoroacetylation in Peptide and Amine Chemistry

Phenyl trifluoroacetate is employed as a mild trifluoroacetylating agent for the protection of amino groups in peptide synthesis and related amine-functionalized substrates. The reactivity of the ester, modulated by the strong electron-withdrawing CF3 group as evidenced by computational and kinetic studies [1], enables controlled acylation under conditions where more aggressive reagents such as TFAA could lead to over-acylation or racemization of sensitive stereocenters.

Trifluoromethylbenzene and Fluoroaromatic Synthesis

Gas-phase thermal deoxygenation of phenyl trifluoroacetate at elevated temperature (650 °C) provides a direct route to trifluoromethylbenzene. Yield benchmarking indicates 15.5% for the unsubstituted phenyl ester versus 2.0% for the 4-fluorophenyl analog under identical conditions [1], establishing CAS 500-73-2 as the preferred starting material for this transformation in the absence of additional ring substituents. This approach is relevant for the synthesis of fluorinated aromatic intermediates used in agrochemical and pharmaceutical development.

Hydrolytic Stability in Mildly Acidic Media

Kinetic profiling of phenyl trifluoroacetate demonstrates pH-independent hydrolysis below pH 6 [1]. This property permits its use in mildly acidic reaction environments where many electrophilic acylation agents would undergo rapid hydrolytic degradation, compromising reaction stoichiometry and yield. This pH stability window supports applications such as acid-catalyzed rearrangements or acidic aqueous workup conditions where the reagent must remain intact until intentionally hydrolyzed.

Application
Selection Property
Validation Focus
Aryl Trifluoromethyl Ketone Synthesis
Pd-catalyzed cross-coupling compatibility
Trifluoroacetyl group transfer efficiency and yield under mild conditions
Peptide / Amine Trifluoroacetylation
Mild acylation reactivity profile
Amino group protection selectivity and reported racemization control
Trifluoromethylbenzene Synthesis
Thermal deoxygenation yield ranking
Unsubstituted phenyl ester performance vs. substituted analogs
Acidic Aqueous Reaction Compatibility
pH-independent hydrolysis stability below pH 6
Hydrolytic degradation control in mildly acidic reaction media

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